2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol
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Overview
Description
2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoxazole ring substituted with chlorine, iodine, and phenyl groups, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol typically involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. The reaction is often catalyzed by metal catalysts or nanocatalysts to improve yield and selectivity . For instance, the use of TiO2-ZrO2 as a catalyst in acetonitrile at 60°C has been reported to yield high amounts of benzoxazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group would yield quinones, while reduction of the imine group would produce corresponding amines.
Scientific Research Applications
2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol involves its interaction with various molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
5-chloro-2-aminophenol: A precursor used in the synthesis of benzoxazole derivatives.
2-iodophenol: Another precursor that introduces iodine atoms into the molecule.
Uniqueness
2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and iodine atoms, along with the benzoxazole ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H11ClI2N2O2 |
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Molecular Weight |
600.6 g/mol |
IUPAC Name |
2-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C20H11ClI2N2O2/c21-13-3-6-18-17(8-13)25-20(27-18)11-1-4-15(5-2-11)24-10-12-7-14(22)9-16(23)19(12)26/h1-10,26H |
InChI Key |
UUBVYZGLVGLRQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)N=CC4=C(C(=CC(=C4)I)I)O |
Origin of Product |
United States |
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